molecular formula C24H19NO3 B5205715 3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B5205715
M. Wt: 369.4 g/mol
InChI Key: YIFCJKJKIOTJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that belongs to the class of azabicyclo compounds. This compound is commonly referred to as GSK1360707 and has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of GSK1360707 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. GSK1360707 acts as a partial agonist of the dopamine D3 receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand dopamine. The activation of the dopamine D3 receptor by GSK1360707 leads to the modulation of various signaling pathways in the brain, which can have both biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GSK1360707 are primarily mediated by its binding to the dopamine D3 receptor. The activation of the dopamine D3 receptor by GSK1360707 can lead to the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This modulation can have various effects on brain function, including the regulation of mood, motivation, reward, and cognition. GSK1360707 has also been shown to have potential anti-inflammatory and neuroprotective effects, which could be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using GSK1360707 in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of dopamine D3 receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using GSK1360707 in lab experiments is its relatively low potency compared to other dopamine D3 receptor agonists. This low potency can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several future directions for the study of GSK1360707. One potential direction is the investigation of its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is the further elucidation of its mechanism of action and the modulation of various neurotransmitter systems in the brain. Additionally, the development of more potent and selective dopamine D3 receptor agonists could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of GSK1360707 involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with cyclopentadiene to form a diene intermediate. This intermediate is then subjected to a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic adduct. The adduct is then subjected to a series of reactions involving reduction, oxidation, and cyclization to form the final product, GSK1360707. The synthesis method of GSK1360707 has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

GSK1360707 has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. In medicine, GSK1360707 has been investigated for its potential as a treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, GSK1360707 has been studied for its potential as a drug target for the treatment of various diseases. In neuroscience, GSK1360707 has been investigated for its potential as a tool for studying the function of the brain and nervous system.

properties

IUPAC Name

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-28-19-15-9-8-14-18(19)25-22(26)20-21(23(25)27)24(20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFCJKJKIOTJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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